Cas no 2228731-57-3 (3-(3-bromo-5-methoxypyridin-4-yl)-3,3-difluoropropan-1-ol)

3-(3-Bromo-5-methoxypyridin-4-yl)-3,3-difluoropropan-1-ol is a fluorinated pyridine derivative with a bromo-methoxy substitution pattern, offering versatile reactivity for synthetic applications. The presence of both bromine and methoxy groups on the pyridine ring enhances its utility as a building block in cross-coupling reactions and nucleophilic substitutions. The difluoropropanol moiety introduces steric and electronic effects, making it valuable for medicinal chemistry and agrochemical research. Its stable yet modifiable structure allows for further functionalization, enabling the synthesis of complex heterocycles. This compound is particularly useful in the development of bioactive molecules due to its balanced lipophilicity and hydrogen-bonding potential. Suitable for controlled reactions under standard laboratory conditions.
3-(3-bromo-5-methoxypyridin-4-yl)-3,3-difluoropropan-1-ol structure
2228731-57-3 structure
商品名:3-(3-bromo-5-methoxypyridin-4-yl)-3,3-difluoropropan-1-ol
CAS番号:2228731-57-3
MF:C9H10BrF2NO2
メガワット:282.082008838654
CID:5879869
PubChem ID:165703745

3-(3-bromo-5-methoxypyridin-4-yl)-3,3-difluoropropan-1-ol 化学的及び物理的性質

名前と識別子

    • 3-(3-bromo-5-methoxypyridin-4-yl)-3,3-difluoropropan-1-ol
    • EN300-1951380
    • 2228731-57-3
    • インチ: 1S/C9H10BrF2NO2/c1-15-7-5-13-4-6(10)8(7)9(11,12)2-3-14/h4-5,14H,2-3H2,1H3
    • InChIKey: MIUKUBUGIFJCBC-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CN=CC(=C1C(CCO)(F)F)OC

計算された属性

  • せいみつぶんしりょう: 280.98630g/mol
  • どういたいしつりょう: 280.98630g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 207
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 42.4Ų

3-(3-bromo-5-methoxypyridin-4-yl)-3,3-difluoropropan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1951380-0.05g
3-(3-bromo-5-methoxypyridin-4-yl)-3,3-difluoropropan-1-ol
2228731-57-3
0.05g
$1320.0 2023-09-17
Enamine
EN300-1951380-0.5g
3-(3-bromo-5-methoxypyridin-4-yl)-3,3-difluoropropan-1-ol
2228731-57-3
0.5g
$1509.0 2023-09-17
Enamine
EN300-1951380-1.0g
3-(3-bromo-5-methoxypyridin-4-yl)-3,3-difluoropropan-1-ol
2228731-57-3
1g
$1572.0 2023-05-31
Enamine
EN300-1951380-0.1g
3-(3-bromo-5-methoxypyridin-4-yl)-3,3-difluoropropan-1-ol
2228731-57-3
0.1g
$1384.0 2023-09-17
Enamine
EN300-1951380-2.5g
3-(3-bromo-5-methoxypyridin-4-yl)-3,3-difluoropropan-1-ol
2228731-57-3
2.5g
$3080.0 2023-09-17
Enamine
EN300-1951380-5.0g
3-(3-bromo-5-methoxypyridin-4-yl)-3,3-difluoropropan-1-ol
2228731-57-3
5g
$4557.0 2023-05-31
Enamine
EN300-1951380-5g
3-(3-bromo-5-methoxypyridin-4-yl)-3,3-difluoropropan-1-ol
2228731-57-3
5g
$4557.0 2023-09-17
Enamine
EN300-1951380-10g
3-(3-bromo-5-methoxypyridin-4-yl)-3,3-difluoropropan-1-ol
2228731-57-3
10g
$6758.0 2023-09-17
Enamine
EN300-1951380-10.0g
3-(3-bromo-5-methoxypyridin-4-yl)-3,3-difluoropropan-1-ol
2228731-57-3
10g
$6758.0 2023-05-31
Enamine
EN300-1951380-0.25g
3-(3-bromo-5-methoxypyridin-4-yl)-3,3-difluoropropan-1-ol
2228731-57-3
0.25g
$1447.0 2023-09-17

3-(3-bromo-5-methoxypyridin-4-yl)-3,3-difluoropropan-1-ol 関連文献

3-(3-bromo-5-methoxypyridin-4-yl)-3,3-difluoropropan-1-olに関する追加情報

Introduction to 3-(3-bromo-5-methoxypyridin-4-yl)-3,3-difluoropropan-1-ol (CAS No. 2228731-57-3)

3-(3-bromo-5-methoxypyridin-4-yl)-3,3-difluoropropan-1-ol is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural and functional properties. This compound, identified by its Chemical Abstracts Service (CAS) number 2228731-57-3, represents a promising candidate for further exploration in drug discovery and material science. The presence of both bromo and methoxy substituents on the pyridine ring, combined with the difluoropropyl side chain, endows it with distinct reactivity and potential biological activity.

The molecular structure of 3-(3-bromo-5-methoxypyridin-4-yl)-3,3-difluoropropan-1-ol consists of a pyridine core modified at the 3-position with a bromine atom and at the 5-position with a methoxy group. The 4-position of the pyridine ring is linked to a propanol moiety, which is further substituted with two fluorine atoms at the 3-position. This specific arrangement of functional groups makes it an intriguing subject for synthetic chemists and medicinal biologists seeking novel scaffolds for therapeutic applications.

In recent years, there has been growing interest in fluorinated compounds due to their enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles compared to their non-fluorinated counterparts. The incorporation of fluorine atoms into drug molecules has been widely recognized as a key strategy in medicinal chemistry to optimize drug efficacy and safety. The compound CAS No. 2228731-57-3 exemplifies this trend by featuring two fluorine atoms in its structure, which may contribute to its potential as a pharmacophore.

The bromo substituent on the pyridine ring also plays a crucial role in the reactivity and functionality of this compound. Bromine is known to be a versatile handle for further chemical modifications, allowing for cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are commonly employed in the synthesis of complex organic molecules. This feature makes 3-(3-bromo-5-methoxypyridin-4-yl)-3,3-difluoropropan-1-ol a valuable intermediate in the construction of more elaborate molecular architectures.

Research into CAS No. 2228731-57-3 has been driven by its potential applications in various therapeutic areas. Pyridine derivatives are well-documented for their biological activity across multiple targets, including enzymes and receptors involved in inflammatory responses, neurotransmission, and cancer pathways. The methoxy group on the pyridine ring may enhance solubility and metabolic stability, while the difluoropropyl side chain could influence lipophilicity and membrane permeability.

Recent studies have highlighted the importance of structurally diverse compounds in drug discovery pipelines. The unique combination of substituents in CAS No. 2228731-57-3 positions it as a candidate for investigating novel mechanisms of action. For instance, modifications at the pyridine core can lead to altered interactions with biological targets, potentially resulting in new therapeutic interventions. The presence of both bromo and fluorine atoms provides multiple opportunities for derivatization, enabling researchers to fine-tune properties such as binding affinity and selectivity.

The synthesis of CAS No. 2228731-57-3 involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Key steps typically include halogenation reactions at specific positions on the pyridine ring followed by functional group interconversions involving the difluoropropyl side chain. Advances in synthetic methodologies have enabled more efficient routes to complex molecules like this one, reducing costs and improving scalability.

In addition to its pharmaceutical potential, CAS No. 2228731-57-3 may find applications in materials science due to its rigid pyridine framework and diverse functional groups. Such compounds can serve as building blocks for designing advanced materials with tailored properties, such as liquid crystals or organic semiconductors. The interplay between electronic effects induced by fluorine atoms and steric hindrance from bromo substituents could lead to novel material behaviors worth exploring.

The exploration of CAS No. 2228731-57-3 also aligns with broader trends in green chemistry aimed at sustainable synthesis practices. Efforts are underway to develop methodologies that minimize waste generation and hazardous reagent usage while maintaining high efficiency. Future research may focus on catalytic approaches or flow chemistry techniques that could streamline the production process for this compound without compromising quality.

In conclusion,CAS No. 2228731–57–3 (also known as *three-(three-bromo-five-methoxy-pyridin-four-yil)-three-three-difluoro-propan-one-one*) holds significant promise as both a synthetic intermediate and a potential therapeutic agent*. Its unique structural features—comprising* three-bromo-five-methoxy-pyridin-four-yil *and* three-three-difluoro-propan-one-one*—make it an attractive candidate for further investigation across multiple disciplines including medicinal chemistry,* bioorganic synthesis,* material science,*and* green chemistry*. Continued research into this compound will likely uncover new applications that contribute to scientific advancement while adhering to sustainable practices.

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